ATTO 610

説明

特性

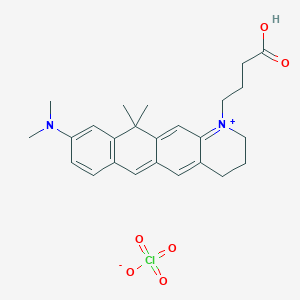

分子式 |

C25H31ClN2O6 |

|---|---|

分子量 |

491.0 g/mol |

IUPAC名 |

4-[9-(dimethylamino)-11,11-dimethyl-3,4-dihydro-2H-naphtho[2,3-g]quinolin-1-ium-1-yl]butanoic acid perchlorate |

InChI |

InChI=1S/C25H30N2O2.ClHO4/c1-25(2)21-15-20(26(3)4)10-9-17(21)13-19-14-18-7-5-11-27(12-6-8-24(28)29)23(18)16-22(19)25;2-1(3,4)5/h9-10,13-16H,5-8,11-12H2,1-4H3;(H,2,3,4,5) |

InChIキー |

SLQQGEVQWLDVDF-UHFFFAOYSA-N |

正規SMILES |

CC1(C2=CC3=[N+](CCCC3=CC2=CC4=C1C=C(C=C4)N(C)C)CCCC(=O)O)C.[O-]Cl(=O)(=O)=O |

製品の起源 |

United States |

Foundational & Exploratory

ATTO 610: A Technical Guide to its Fluorescence Spectrum and Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of the fluorescent dye ATTO 610. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals utilizing this fluorophore in their work. This document details its fluorescence spectrum and quantum yield, and provides standardized experimental protocols for their determination.

Core Photophysical Properties of this compound

This compound is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and significant photostability.[1][2][3][4][5][6] These properties make it a versatile tool for various applications in the life sciences, including the labeling of proteins, DNA, and RNA.[1][2][4][5] The dye is moderately hydrophilic and carries a net positive charge of +1 after coupling to a substrate.[1][5] It is important to note that this compound is pH-sensitive and can degrade at a pH above 8.[1][4][5]

The key quantitative photophysical parameters of this compound are summarized in the table below. These values are crucial for designing and interpreting fluorescence-based experiments.

| Parameter | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λabs) | 615 nm | Water | [2] |

| 616 nm | PBS (pH 7.4) | [1][5][7][8] | |

| Emission Maximum (λfl) | 632 nm | - | [9] |

| 633 nm | PBS (pH 7.4) | [1][5][7][8] | |

| 634 nm | Water | [2][10][11] | |

| Molar Extinction Coefficient (εmax) | 1.5 x 105 M-1cm-1 | PBS (pH 7.4) / Water | [1][2][5][7][8][11] |

| Fluorescence Quantum Yield (ηfl) | 70% (0.7) | PBS (pH 7.4) / Water | [1][2][5][7][8][10] |

| Fluorescence Lifetime (τfl) | 3.2 ns | PBS (pH 7.4) / Water | [1][2][5][8][11] |

Experimental Protocols

Accurate characterization of the fluorescence properties of this compound is essential for its effective use. The following sections outline the detailed methodologies for determining its fluorescence spectrum and quantum yield.

Measurement of the Fluorescence Spectrum

The fluorescence emission and excitation spectra of this compound can be determined using a spectrofluorometer.

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a spectroscopic grade solvent, such as phosphate-buffered saline (PBS) at pH 7.4.

-

The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation maximum to minimize inner filter effects.

2. Determination of the Emission Spectrum:

-

Set the excitation wavelength of the spectrofluorometer to the absorption maximum of this compound (approximately 616 nm).[1]

-

Scan a range of emission wavelengths, typically from 625 nm to 800 nm, while recording the fluorescence intensity.

-

The resulting plot of fluorescence intensity versus emission wavelength represents the fluorescence emission spectrum.[12]

3. Determination of the Excitation Spectrum:

-

Set the emission wavelength of the spectrofluorometer to the emission maximum of this compound (approximately 633 nm).[1]

-

Scan a range of excitation wavelengths, for instance from 550 nm to 630 nm, while monitoring the fluorescence intensity.

-

The resulting plot of fluorescence intensity versus excitation wavelength provides the fluorescence excitation spectrum, which should closely resemble the absorption spectrum.[12][13]

A schematic of the instrumental setup for fluorescence spectroscopy is depicted below.

References

- 1. downloads.leica-microsystems.com [downloads.leica-microsystems.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. This compound | Products | Leica Microsystems [leica-microsystems.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. Fluorescent Labels | Products | Leica Microsystems [leica-microsystems.com]

- 8. This compound biotin, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 9. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. spectra.arizona.edu [spectra.arizona.edu]

- 12. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 13. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

ATTO 610: A Technical Guide to Photostability and Photobleaching

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties of the fluorescent dye ATTO 610, with a specific focus on its photostability and photobleaching characteristics. The information is tailored for researchers, scientists, and professionals in drug development who utilize fluorescence-based techniques in their work.

Core Photophysical and Optical Properties

This compound is a fluorescent label belonging to a new generation of dyes designed for the red spectral region. It is characterized by its strong absorption, high fluorescence quantum yield, and notable photostability, making it a versatile tool for various life science applications, including the labeling of DNA, RNA, and proteins.[1][2][3] The dye is moderately hydrophilic and carries a net positive charge of +1 after coupling to a substrate.[2]

The key optical and photophysical parameters of this compound are summarized in the table below. This data is crucial for designing and calibrating fluorescence experiments, ensuring optimal excitation and emission detection, and for theoretical modeling of the dye's behavior.

| Parameter | Value | Reference |

| Absorption Maximum (λabs) | 616 nm | [2][4][5] |

| Emission Maximum (λfl) | 633 nm | [2][4][5] |

| Molar Extinction Coefficient (εmax) | 1.5 x 105 M-1cm-1 | [2][4][5] |

| Fluorescence Quantum Yield (ηfl) | 70% | [2][4][5] |

| Fluorescence Lifetime (τfl) | 3.2 ns | [2][4][5] |

| Correction Factor (CF260) | 0.03 | [2][4][5] |

| Correction Factor (CF280) | 0.06 | [2][4][5] |

Photostability and Photobleaching Characteristics

This compound is consistently described as having high photostability, a critical feature for applications requiring prolonged or intense illumination, such as single-molecule detection and super-resolution microscopy.[2][3][6] This high stability is attributed to its rigid molecular structure, which minimizes conformational changes that can lead to non-radiative decay pathways.[6]

Photobleaching is the irreversible photo-induced destruction of a fluorophore, leading to a loss of its fluorescent properties.[7] This process is often mediated by reactions with molecular oxygen in the environment, particularly when the fluorophore enters a long-lived triplet state.[7] While this compound is designed to have very little triplet formation, some degree of photobleaching is inevitable under prolonged and high-intensity illumination.[1][2][3]

Experimental Protocol for Measuring Photobleaching Rate

The following is a generalized protocol for quantifying the photobleaching rate of this compound in a microscopy experiment. This protocol can be adapted for both ensemble measurements and single-molecule studies.

Objective:

To determine the photobleaching rate of this compound under specific and controlled illumination conditions.

Materials:

-

This compound-labeled sample (e.g., proteins, DNA) immobilized on a glass coverslip.

-

Fluorescence microscope (e.g., confocal, TIRF) equipped with a suitable laser line for excitation (e.g., 633 nm or similar).

-

High-sensitivity camera (e.g., EMCCD or sCMOS).

-

Image acquisition and analysis software.

-

Imaging buffer (consider using an oxygen-scavenging system to assess the role of oxygen in photobleaching).

Methodology:

-

Sample Preparation:

-

Prepare a sample of this compound-labeled molecules of interest.

-

Immobilize the labeled molecules on a clean glass coverslip to prevent movement during imaging. The immobilization strategy should be chosen to minimize any environmental effects on the dye's photophysics.

-

Mount the coverslip on the microscope stage in a suitable imaging chamber containing the desired imaging buffer.

-

-

Microscope Setup and Calibration:

-

Select the appropriate laser line and power for excitation of this compound. It is crucial to measure and record the laser power at the sample plane.

-

Set the camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector.

-

Focus on the sample plane containing the immobilized molecules.

-

-

Image Acquisition:

-

Acquire a time-lapse series of images of the same field of view under continuous illumination.

-

The time interval between frames and the total acquisition time will depend on the photobleaching rate of the dye under the chosen conditions. A pilot experiment may be necessary to determine the optimal imaging parameters.

-

-

Data Analysis:

-

Ensemble Measurement:

-

Define a region of interest (ROI) containing a population of fluorescently labeled molecules.

-

Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

-

Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent molecules.

-

Plot the background-corrected mean fluorescence intensity as a function of time.

-

-

Single-Molecule Measurement:

-

Identify individual fluorescent spots corresponding to single this compound molecules.

-

Measure the fluorescence intensity of each individual spot over time until it photobleaches (disappears).

-

The time until photobleaching for each molecule is its individual photobleaching lifetime.

-

Collect the photobleaching lifetimes from a large population of single molecules.

-

-

-

Quantification of Photobleaching Rate:

-

The decay of the fluorescence intensity over time can be fitted to an exponential function (or a multi-exponential function if the decay is complex) to determine the photobleaching rate constant (kpb) or the photobleaching half-life (t1/2). The relationship is given by:

-

I(t) = I0 * e-kpb*t

-

t1/2 = ln(2) / kpb

-

-

For single-molecule data, the distribution of photobleaching lifetimes can be plotted as a histogram and fitted to an exponential decay to determine the characteristic photobleaching lifetime.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental workflow for determining the photostability of this compound.

Caption: Experimental workflow for photostability analysis.

Caption: Data analysis pathways for photobleaching studies.

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. downloads.leica-microsystems.com [downloads.leica-microsystems.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound biotin, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]

ATTO 610: A Comprehensive Technical Guide for Advanced Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

ATTO 610 is a fluorescent dye belonging to a new generation of labels developed for the red spectral region.[1][2] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability, making it a versatile tool for various applications in life sciences, including the labeling of DNA, RNA, and proteins.[3][4] This guide provides an in-depth overview of this compound's properties, detailed experimental protocols, and visualizations to facilitate its effective implementation in research and development.

Core Properties and Characteristics

This compound is a cationic dye that carries a net electrical charge of +1 after coupling to a substrate. It is moderately hydrophilic and exhibits good water solubility.[4][5] The dye is known for its high thermal and photo-stability and very little triplet formation.[1] One of the key features of ATTO dyes, including this compound, is their rigid chromophore structure, which prevents the formation of isomers and ensures consistent optical properties largely independent of the solvent and temperature.[6]

The dye is sensitive to pH; it is stable up to pH 8 but will slowly degrade at higher pH levels.[4] For storage, the product should be kept at -20°C and protected from light and moisture.[5] Under these conditions, ATTO-TEC products are reported to be stable for at least three years.[5]

Photophysical and Chemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison. These properties make it suitable for high-sensitivity detection, including single-molecule work.[3][5]

| Property | Value | Reference |

| Maximum Excitation (λabs) | 615 - 616 nm | [1][7][8] |

| Maximum Emission (λfl) | 633 - 634 nm | [1][7][9] |

| Molar Extinction Coefficient (εmax) | 1.5 x 10^5 M⁻¹ cm⁻¹ | [1][5][9] |

| Fluorescence Quantum Yield (ηfl) | 70% | [1][5] |

| Fluorescence Lifetime (τfl) | 3.2 ns | [1][5] |

| Molecular Weight (Carboxy) | 491 g/mol | [5] |

| Molecular Weight (NHS-ester) | 588 g/mol | [5] |

| Molecular Weight (Maleimide) | 613 g/mol | [5][10] |

| Correction Factor (CF260) | 0.02 - 0.03 | [1][5] |

| Correction Factor (CF280) | 0.05 - 0.06 | [1][3][5] |

Experimental Protocols

This compound is available with various reactive groups for labeling, most commonly as an NHS-ester for targeting primary amines and as a maleimide (B117702) for targeting free sulfhydryl groups.[3][5]

Protein Labeling with this compound NHS-ester

This protocol is designed for labeling proteins with amine groups.

Materials:

-

Protein of interest

-

This compound NHS-ester

-

Amine-free, anhydrous DMF or DMSO

-

Bicarbonate buffer (0.1 M, pH 8.3)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Gel permeation chromatography column (e.g., Sephadex G-25)

Methodology:

-

Protein Preparation:

-

Dissolve the protein in bicarbonate buffer at a concentration of 2 mg/mL. Protein concentrations below this may decrease labeling efficiency.

-

Ensure the protein solution is free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against 10-20 mM PBS.

-

-

Dye Solution Preparation:

-

Immediately before use, dissolve the this compound NHS-ester in amine-free, anhydrous DMF or DMSO to a concentration of 2 mg/mL.

-

-

Conjugation Reaction:

-

Add a two-fold molar excess of the reactive dye solution to the protein solution. The optimal dye-to-protein ratio can vary, so optimization may be required for new proteins.

-

Incubate the reaction at room temperature for 2 hours with gentle shaking.

-

-

Purification:

-

Separate the labeled protein from unreacted dye using a gel permeation chromatography column (e.g., Sephadex G-25).

-

Equilibrate the column with a suitable buffer, such as PBS (pH 7.2).

-

Elute the sample with the same buffer. The first fluorescent band is typically the labeled protein, followed by the free dye.

-

Oligonucleotide Labeling with this compound NHS-ester

This protocol is for labeling amino-modified oligonucleotides.

Materials:

-

Amino-modified oligonucleotide

-

This compound NHS-ester

-

Anhydrous DMF

-

Carbonate buffer (0.2 M, pH 8-9)

-

Gel filtration or reversed-phase HPLC for purification

Methodology:

-

Oligonucleotide Preparation:

-

Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer.

-

-

Dye Solution Preparation:

-

Prepare a 5 mg/mL solution of this compound NHS-ester in anhydrous DMF.

-

-

Conjugation Reaction:

-

Add approximately 50 µl of the oligonucleotide solution to 30 µl of the label solution.

-

Incubate the reaction at room temperature for 2 hours with shaking. For longer reaction times, the pH can be lowered to 7-7.5.

-

-

Purification:

-

Separate the labeled oligonucleotide from the free dye using gel filtration or reversed-phase HPLC.

-

Protein Labeling with this compound Maleimide

This protocol is for labeling proteins with free sulfhydryl (thiol) groups.

Materials:

-

Protein with free thiol groups

-

This compound maleimide

-

Anhydrous, amine-free DMSO or DMF

-

PBS buffer (pH 7.4)

-

Gel filtration column (e.g., Sephadex G-25)

Methodology:

-

Protein Preparation:

-

Dye Solution Preparation:

-

Conjugation Reaction:

-

Purification:

-

Purify the conjugate using a gel filtration column as described for NHS-ester labeling.[11]

-

Visualizations

Experimental Workflow: Immunofluorescence Staining

The following diagram illustrates a typical workflow for immunofluorescence staining using an this compound-conjugated secondary antibody to visualize a target protein within a cell.

Caption: A generalized workflow for immunofluorescent labeling using an this compound-conjugated secondary antibody.

Logical Relationship: Reactive Dye Conjugation

This diagram illustrates the fundamental chemical reaction between an this compound reactive dye and a biomolecule.

Caption: The basic principle of covalent labeling of biomolecules with this compound reactive dyes.

References

- 1. This compound carboxy, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 2. This compound | Products | Leica Microsystems [leica-microsystems.com]

- 3. downloads.leica-microsystems.com [downloads.leica-microsystems.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. eurofinsgenomics.com [eurofinsgenomics.com]

- 10. This compound maleimide BioReagent, suitable for fluorescence, ≥90% (coupling to thiols) | Sigma-Aldrich [sigmaaldrich.com]

- 11. spectra.arizona.edu [spectra.arizona.edu]

ATTO 610: A Technical Guide for Advanced Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

ATTO 610 is a fluorescent dye belonging to the ATTO family of labels, recognized for its exceptional photophysical properties that make it a valuable tool in a wide range of molecular biology applications. This guide provides an in-depth overview of this compound, including its core properties, detailed experimental protocols for its use in key applications, and a comparative analysis of its performance.

Core Properties of this compound

This compound is characterized by its strong absorption, high fluorescence quantum yield, and remarkable photostability, making it a robust choice for demanding fluorescence-based assays.[1][2][3] As a cationic dye, it carries a net positive charge, a feature that can influence its interaction with biological molecules.[1]

Spectroscopic and Photophysical Characteristics

The selection of a fluorophore is critically dependent on its spectral properties and performance under experimental conditions. This compound exhibits an absorption maximum in the orange-red region of the spectrum, with an emission peak in the red region. This spectral profile is advantageous for multiplexing experiments and for minimizing autofluorescence from biological samples, which is typically lower at longer wavelengths.

| Property | Value | Reference |

| Absorption Maximum (λ_abs_) | 615-616 nm | [1][2] |

| Emission Maximum (λ_em_) | 633-634 nm | [1][2][4] |

| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | [1][2][4] |

| Fluorescence Quantum Yield (Φ) | ~0.70 | [1][2][4] |

| Fluorescence Lifetime (τ) | ~3.2 ns | [1] |

Key Applications and Experimental Protocols

This compound is a versatile dye used for labeling a variety of biomolecules, including proteins, DNA, and RNA.[1][2][3] Its high brightness and photostability make it particularly well-suited for applications requiring high sensitivity and prolonged imaging.

Conjugation of this compound to Biomolecules

This compound is available with different reactive groups to facilitate covalent labeling of various functional groups on biomolecules. The most common forms are NHS-esters for labeling primary amines (e.g., on proteins) and maleimides for labeling thiols (e.g., on cysteine residues).

Immunofluorescence

This compound-conjugated antibodies are frequently used in immunofluorescence (IF) to visualize the localization of specific proteins within fixed and permeabilized cells. Its brightness and photostability allow for high-resolution imaging with a good signal-to-noise ratio.[5]

1. Cell Preparation:

-

Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

-

Wash the cells briefly with Phosphate-Buffered Saline (PBS).

2. Fixation:

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

3. Permeabilization:

-

If the target protein is intracellular, permeabilize the cells by incubating with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[6]

-

Wash the cells three times with PBS for 5 minutes each.

4. Blocking:

-

Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween 20) for 30-60 minutes at room temperature.[6]

5. Primary Antibody Incubation:

-

Dilute the primary antibody specific to the target protein in the blocking buffer to its optimal concentration (typically 1-10 µg/mL, but should be empirically determined).

-

Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.[6][7]

6. Secondary Antibody Incubation:

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the this compound-conjugated secondary antibody in the blocking buffer. The optimal concentration should be determined by titration, but a starting point of 1-5 µg/mL is common.[7]

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[6][7]

7. Mounting and Imaging:

-

Wash the cells three times with PBS for 5 minutes each.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filters for this compound (Excitation: ~615 nm, Emission: ~634 nm).

Fluorescence In Situ Hybridization (FISH)

This compound-labeled oligonucleotide probes are utilized in FISH to detect specific DNA or RNA sequences within cells or tissues. The high quantum yield of this compound contributes to a strong signal, facilitating the detection of low-abundance targets.[8]

1. Sample Preparation:

-

Prepare and fix the cells or tissue sections on microscope slides according to standard cytogenetic protocols.

-

Dehydrate the samples through an ethanol (B145695) series (e.g., 70%, 85%, 100%) and air-dry.[8]

2. Denaturation:

-

Apply the hybridization buffer containing the this compound-labeled probe (probe concentration typically ranges from 10-50 ng per slide, but should be optimized) to the slide.[8][9]

-

Cover with a coverslip and seal to prevent evaporation.

-

Denature the sample and probe by heating the slide on a hot plate or in a hybridizer at 75-85°C for 5-10 minutes.[8]

3. Hybridization:

-

Transfer the slides to a humidified chamber and incubate overnight at 37-45°C to allow the probe to hybridize to the target sequence.[8][10]

4. Post-Hybridization Washes:

-

Carefully remove the coverslip.

-

Wash the slides in a series of stringency wash buffers (e.g., SSC buffers of decreasing concentration and increasing temperature) to remove unbound and non-specifically bound probes. A typical wash series might be:

5. Counterstaining and Imaging:

-

Counterstain the nuclei with a DNA-specific stain like DAPI.

-

Mount the slides with an anti-fade mounting medium.

-

Image using a fluorescence microscope with the appropriate filter sets for this compound and the counterstain.

Flow Cytometry

In flow cytometry, this compound-conjugated antibodies are used to identify and quantify specific cell populations based on the expression of cell surface or intracellular markers. The brightness of this compound allows for clear distinction between positive and negative populations.

1. Cell Preparation:

-

Prepare a single-cell suspension from blood, tissue, or cell culture.

-

Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).

2. Antibody Titration:

-

It is crucial to titrate each new this compound-conjugated antibody to determine the optimal concentration that provides the best signal-to-noise ratio.[11][12][13]

-

Prepare a series of dilutions of the antibody (e.g., from 10 µg/mL down to 0.1 µg/mL).[11]

-

Stain a fixed number of cells with each dilution and analyze by flow cytometry to determine the concentration that gives the brightest staining of the positive population with minimal background on the negative population.[12]

3. Staining:

-

Resuspend the cells in the staining buffer containing the predetermined optimal concentration of the this compound-conjugated antibody.

-

Incubate for 20-30 minutes on ice or at 4°C, protected from light.[13]

4. Washing:

-

Wash the cells two to three times with the staining buffer to remove unbound antibody.

5. Data Acquisition:

-

Resuspend the cells in a suitable buffer for flow cytometry analysis.

-

Acquire data on a flow cytometer equipped with a laser and detectors appropriate for this compound (e.g., a yellow-green or red laser for excitation).

Signaling Pathway and Experimental Workflow Visualization

This compound is a valuable tool for visualizing dynamic cellular processes, such as receptor-mediated endocytosis of G-protein coupled receptors (GPCRs).

GPCR Internalization Signaling Pathway

GPCRs are integral membrane proteins that, upon ligand binding, initiate intracellular signaling cascades. This activation is often followed by a process of desensitization and internalization, which is a crucial mechanism for regulating signal duration and intensity. This process can be visualized using fluorescently labeled ligands or antibodies.[14][15][16]

Experimental Workflow: Receptor-Mediated Endocytosis Assay

This workflow outlines the steps to visualize and quantify the internalization of a receptor, such as a GPCR, using a fluorescently labeled ligand or antibody.[17][18][19][20]

Performance and Comparison

The performance of a fluorescent dye is often assessed by its brightness and photostability, which directly impact the quality of the resulting data.

Comparative Data of Red Fluorescent Dyes

While direct quantitative comparisons can vary depending on the experimental conditions, ATTO dyes are generally recognized for their superior performance compared to traditional dyes like Cy5.[1]

| Dye | Quantum Yield (Φ) | Relative Photostability | Reference |

| This compound | ~0.70 | High | [1][2][4] |

| Alexa Fluor 647 | ~0.33 | High | [18] |

| Cy5 | ~0.27 | Moderate | [18] |

Note: Relative photostability is a qualitative measure. Quantitative photobleaching rates can be highly dependent on the sample environment and illumination intensity. ATTO-TEC has reported that some of their red-excitable dyes, like ATTO 647N and ATTO 655, can be up to 100 times more stable against ozone degradation than Cy5 and Alexa Fluor 647, which is particularly important for microarray applications.[1]

Conclusion

This compound is a high-performance fluorescent dye that offers significant advantages for a variety of molecular biology applications. Its exceptional brightness, photostability, and versatile conjugation chemistry make it an excellent choice for researchers seeking to obtain high-quality, reproducible data in immunofluorescence, FISH, flow cytometry, and the study of dynamic cellular processes. By following optimized protocols and understanding the dye's properties, scientists and drug development professionals can effectively leverage this compound to advance their research.

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. ulab360.com [ulab360.com]

- 3. health.uconn.edu [health.uconn.edu]

- 4. cancer.wisc.edu [cancer.wisc.edu]

- 5. blog.cellsignal.com [blog.cellsignal.com]

- 6. docs.abcam.com [docs.abcam.com]

- 7. ptglab.com [ptglab.com]

- 8. researchgate.net [researchgate.net]

- 9. Insitu hybridization [krauselab.ccbr.utoronto.ca]

- 10. Fast and Non-Toxic In Situ Hybridization without Blocking of Repetitive Sequences | PLOS One [journals.plos.org]

- 11. lerner.ccf.org [lerner.ccf.org]

- 12. leinco.com [leinco.com]

- 13. Antibody Titration Protocol | Leinco Technologies [leinco.com]

- 14. researchgate.net [researchgate.net]

- 15. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 18. benchchem.com [benchchem.com]

- 19. biorxiv.org [biorxiv.org]

- 20. Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

ATTO 610: A Technical Guide to Excitation and Emission Maxima

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of the fluorescent dye ATTO 610. Designed for a scientific audience, this document details the excitation and emission maxima, alongside other critical spectroscopic parameters. Furthermore, it outlines detailed experimental protocols for spectral characterization and a common application in immunofluorescence, facilitating the integration of this compound into various research and development workflows.

Core Photophysical Properties of this compound

This compound is a fluorescent label that belongs to a class of dyes known for their high fluorescence quantum yields and photostability.[1] Its spectral characteristics make it a valuable tool for fluorescence microscopy, flow cytometry, and other applications requiring sensitive detection in the red region of the visible spectrum.

The key quantitative data for this compound are summarized in the table below. These values are primarily for the carboxy derivative of the dye in an aqueous buffer (Phosphate-Buffered Saline, pH 7.4), as specified in the manufacturer's datasheets.[1] It is important to note that while the rigid structure of ATTO dyes minimizes solvatochromic effects, slight variations in spectral properties can occur in different chemical environments.[2]

| Parameter | Value | Unit | Notes |

| Excitation Maximum (λex) | 615 - 616 | nm | The peak wavelength for absorbing photons.[1][3] |

| Emission Maximum (λem) | 633 - 634 | nm | The peak wavelength of emitted fluorescence.[1][3] |

| Molar Extinction Coefficient (ε) | 1.5 x 105 | M-1cm-1 | A measure of how strongly the dye absorbs light at its excitation maximum.[1] |

| Fluorescence Quantum Yield (Φ) | 0.70 | - | The efficiency of converting absorbed photons into emitted photons.[3] |

| Fluorescence Lifetime (τ) | 3.2 | ns | The average time the molecule stays in its excited state before emitting a photon.[1] |

Experimental Protocols

Determination of Excitation and Emission Spectra

This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.

Materials:

-

This compound, carboxylated derivative

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer with a high-pressure xenon lamp or other suitable light source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.

-

Dilute the stock solution in PBS (pH 7.4) to a final concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid the inner filter effect. A typical starting concentration is 1 µM.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the light source to stabilize (typically 30 minutes).

-

Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A good starting point is 5 nm for both.

-

-

Emission Spectrum Measurement:

-

Place a cuvette with the blank solution (PBS) in the sample holder and record a blank spectrum.

-

Replace the blank with the this compound sample cuvette.

-

Set the excitation wavelength to the known absorption maximum (e.g., 616 nm).

-

Scan the emission monochromator over a wavelength range that covers the expected emission (e.g., 620 nm to 750 nm).

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the determined emission maximum (λem).

-

Scan the excitation monochromator over a wavelength range that covers the expected absorption (e.g., 550 nm to 630 nm).

-

The resulting spectrum, after correction for the lamp output, represents the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).

-

Immunofluorescence Staining of Fixed Cells

This protocol describes a general workflow for using an this compound-conjugated secondary antibody for the immunofluorescent staining of a target protein in fixed cultured cells.

Materials:

-

Cultured cells on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody specific to the target protein

-

This compound-conjugated secondary antibody that recognizes the primary antibody

-

Mounting medium with an antifade reagent

-

Fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation: 610/20 nm, emission: 660/40 nm)

Methodology:

-

Cell Fixation:

-

Wash the cells on coverslips twice with PBS.

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular targets):

-

Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in blocking buffer to its recommended concentration.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the this compound-conjugated secondary antibody in blocking buffer to its recommended concentration.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.

-

Image the cells using a fluorescence microscope with the appropriate filter set for this compound.

-

Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

References

ATTO 610 Fluorescent Dye: A Technical Guide to Water Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the water solubility of the ATTO 610 fluorescent dye. While a precise quantitative value for water solubility is not publicly specified by the manufacturer, this document consolidates available information from technical data sheets and outlines experimental protocols for its practical application in aqueous environments.

Core Properties and Solubility Profile

This compound is a fluorescent label belonging to a new generation of dyes developed by ATTO-TEC. It is designed for life science applications, including the labeling of DNA, RNA, and proteins.[1][2] Key characteristics of this compound include strong absorption, high fluorescence quantum yield, and high photostability.[1][2]

Product information consistently describes this compound as having "good water solubility" or being "moderately hydrophilic".[2] The optical data for the carboxy derivative of this compound are measured in an aqueous solution (PBS, pH 7.4), which indicates sufficient solubility for spectroscopic analysis in buffered solutions.[2]

While readily soluble in polar organic solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), and acetonitrile, caution is advised when using reactive derivatives like NHS-esters and maleimides.[1] These derivatives are susceptible to hydrolysis and should be dissolved in anhydrous solvents immediately before conjugation to biomolecules.[1]

Factors Influencing Aqueous Solubility

The solubility of this compound in aqueous solutions is influenced by several factors, including its chemical modification, the pH of the solution, and the presence of salts. The dye is noted to be pH sensitive; it is stable up to a pH of 8.5 but will slowly degrade at higher pH levels.[1]

Caption: Factors influencing the water solubility of this compound.

Quantitative Data Summary

While a specific maximum solubility value in mg/mL is not provided in the available literature, the properties of the common derivatives of this compound are summarized below. This information is crucial for preparing stock solutions and for use in labeling reactions.

| Modification | Molecular Weight ( g/mol ) | Cationic Mass (M+, g/mol ) | Recommended Solvent for Stock |

| Carboxy (free acid) | 491 | 391 | Polar solvents (e.g., DMSO, DMF) |

| NHS-ester | 588 | 488 | Anhydrous DMSO or DMF |

| Maleimide | 613 | 513 | Anhydrous DMSO or DMF |

| Biotin | 801 | 701 | Polar solvents (e.g., DMSO, DMF) |

Data sourced from ATTO-TEC product information sheets.[1]

Experimental Protocols

Protocol for Preparation of an Aqueous this compound Solution

This protocol describes a general procedure for preparing a working solution of this compound carboxy derivative in an aqueous buffer, suitable for spectroscopic measurements and other non-conjugation applications.

Materials:

-

This compound, carboxy derivative

-

High-purity dimethylsulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vortex mixer

-

Spectrophotometer

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound by dissolving the dye in a small amount of high-purity DMSO. For example, dissolve 1 mg of the dye in 100 µL of DMSO to obtain a 10 mg/mL stock solution.

-

Dilution in Aqueous Buffer: From the DMSO stock solution, prepare a working solution in the desired aqueous buffer (e.g., PBS, pH 7.4). For example, add 10 µL of the 10 mg/mL stock solution to 990 µL of PBS to obtain a 100 µg/mL working solution.

-

Mixing: Vortex the solution thoroughly to ensure complete dissolution.

-

Concentration Measurement: Measure the absorbance of the aqueous solution at the dye's maximum absorption wavelength (~615 nm) using a spectrophotometer. Calculate the precise concentration using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient (1.5 x 10⁵ M⁻¹ cm⁻¹).[1]

Caption: General workflow for preparing and using this compound in aqueous solutions.

References

A Technical Guide to ATTO 610 Derivatives for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the available reactive derivatives of the fluorescent dye ATTO 610, their chemical specificities, and protocols for their use in bioconjugation. This compound is a carbopyronin-based dye characterized by strong absorption, high fluorescence quantum yield, and excellent photostability, making it a popular choice for various bioanalytical applications, including high-resolution microscopy and single-molecule detection.[1][2]

Core Characteristics of this compound

This compound is a cationic dye that, upon conjugation, imparts a net positive charge of +1 to the labeled molecule. It is moderately hydrophilic and exhibits optimal fluorescence excitation in the 615-625 nm range, with an emission maximum around 633 nm.[1][3] The dye is stable in physiological buffers up to pH 8.5, though it may slowly degrade at higher pH values.[4]

Available Derivatives for Conjugation

This compound is available in several reactive forms, each designed to target specific functional groups on biomolecules. The choice of derivative is critical for efficient and specific labeling. The primary derivatives include NHS-ester, maleimide (B117702), azide (B81097), alkyne, and carboxyl forms.

Quantitative Data Summary

The following table summarizes the key optical and physical properties of this compound and its common derivatives.

| Property | This compound (Carboxy) | This compound NHS-ester | This compound Maleimide | This compound Azide | This compound Alkyne | This compound Biotin |

| Excitation Wavelength (λabs) | 616 nm[3] | 616 nm[5] | 616 nm[3] | 615 nm[6] | 615-625 nm[1] | 616 nm[7] |

| Emission Wavelength (λfl) | 633 nm[3] | 633 nm[5] | 633 nm[3] | 632 nm[6] | ~633 nm | 633 nm[7] |

| Molar Extinction Coefficient (εmax) | 1.5 x 10⁵ M⁻¹cm⁻¹[3] | 1.5 x 10⁵ M⁻¹cm⁻¹ | 1.5 x 10⁵ M⁻¹cm⁻¹[3] | Not specified | Not specified | 1.5 x 10⁵ M⁻¹cm⁻¹[7] |

| Fluorescence Quantum Yield (ηfl) | 70%[3] | 70% | 70%[3] | Not specified | Not specified | 70%[7] |

| Fluorescence Lifetime (τfl) | 3.2 ns[3] | 3.2 ns | 3.2 ns[3] | Not specified | Not specified | 3.2 ns[7] |

| Molecular Weight (MW) | 491 g/mol | 588 g/mol [8] | 613 g/mol [8] | 704.79 g/mol [6] | Not specified | 801 g/mol [7] |

| Net Charge after Conjugation | +1[8] | +1 | +1[9] | +1[6] | +1[1] | +1[7] |

| Correction Factor (CF260) | 0.03[3] | 0.03 | 0.03[3] | Not specified | Not specified | 0.03[7] |

| Correction Factor (CF280) | 0.06[3] | 0.06 | 0.06[3] | Not specified | Not specified | 0.06[7] |

Conjugation Chemistries and Experimental Protocols

The selection of a conjugation strategy depends on the available functional groups on the target biomolecule. Below are detailed methodologies for the most common this compound derivatives.

Amine Labeling with this compound NHS-ester

N-hydroxysuccinimidyl (NHS) esters are widely used to label primary amines, such as the side chain of lysine (B10760008) residues in proteins or amine-modified oligonucleotides.[10] The reaction forms a stable amide bond.

Caption: Workflow for labeling proteins with this compound NHS-ester.

-

Buffer Preparation : Prepare a 0.1 M sodium bicarbonate buffer, adjusting the pH to 8.3. Ensure the buffer is free from any amine-containing substances like Tris or glycine. If the protein is in an incompatible buffer, perform buffer exchange via dialysis or gel filtration against 10-20 mM PBS, then add 0.1 ml of 1 M sodium bicarbonate buffer (pH 8.3) per ml of protein solution.

-

Protein Solution : Dissolve the protein in the bicarbonate buffer at a concentration of 2 mg/mL. Lower concentrations can decrease labeling efficiency.

-

Dye Solution : Immediately before use, dissolve the this compound NHS-ester in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL. These solutions have limited stability.[2]

-

Reaction : While gently vortexing, add the dye solution to the protein solution. The optimal dye-to-protein molar ratio varies and should be determined empirically, typically starting with a 3- to 10-fold molar excess of the dye.

-

Incubation : Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Purification : Separate the labeled protein from unreacted dye using a desalting column (e.g., Sephadex G-25), dialysis, or HPLC.

-

Storage : Store the purified conjugate under the same conditions as the unlabeled protein, typically at 4°C with a preservative like sodium azide, or in aliquots at -20°C for long-term storage.[9]

Thiol Labeling with this compound Maleimide

Maleimides are the preferred reactive group for targeting thiol (sulfhydryl) groups, such as those on cysteine residues. The reaction is highly selective for thiols at a pH range of 7.0-7.5, forming a stable thioether bond.[9]

Caption: Workflow for labeling proteins with this compound Maleimide.

-

Buffer Preparation : Prepare a phosphate-buffered saline (PBS) solution and adjust the pH to 7.0-7.5.[9] Working in an inert atmosphere can prevent thiol oxidation.[9]

-

Disulfide Reduction (Optional) : If targeting cysteines involved in disulfide bonds, pre-treat the protein with a reducing agent like DTT or TCEP. The reducing agent must be removed before adding the maleimide dye.

-

Protein Solution : Dissolve the protein in the PBS buffer at a concentration of 1-5 mg/mL.

-

Dye Solution : Prepare a stock solution of this compound maleimide in anhydrous DMSO or DMF.

-

Reaction : Add a 1.3-fold molar excess of the maleimide solution to the protein solution with gentle shaking.[9]

-

Incubation : Incubate the reaction for 2 hours at room temperature, protected from light.[9]

-

Purification : Remove unreacted dye using gel filtration or dialysis.

Click Chemistry with this compound Azide and Alkyne

Click chemistry provides a highly specific and bioorthogonal method for labeling. The reaction involves a copper(I)-catalyzed cycloaddition between an azide and an alkyne (CuAAC).[6][11] this compound is available as both an azide derivative (for labeling alkyne-modified molecules) and an alkyne derivative (for labeling azide-modified molecules).[1][6]

Caption: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Reactant Preparation :

-

Dissolve the alkyne-modified oligonucleotide in water to a concentration of 2 mM.[11]

-

Dissolve the this compound azide in an ACN/t-BuOH solvent mixture to create a 50 mM stock solution.[11]

-

Prepare a 0.1 M catalyst solution of CuBr in DMSO/t-BuOH and a 0.1 M ligand solution of TBTA in DMSO/t-BuOH. The CuBr solution must be freshly prepared.[11]

-

-

Reaction Setup : For a 5 nmol reaction, combine the oligonucleotide solution with a 2- to 10-fold molar excess of the this compound azide solution.[11]

-

Initiation : Add the catalyst and ligand solutions to the reaction mixture.

-

Incubation : Mix thoroughly and incubate at 25°C for 3 hours or at 40-45°C for 30 minutes to accelerate the reaction.[11]

-

Purification : Purify the labeled oligonucleotide from excess reagents using HPLC or gel filtration.

Conclusion

The diverse range of available this compound derivatives provides researchers with a versatile toolkit for fluorescently labeling a wide array of biomolecules. By selecting the appropriate reactive group and following optimized protocols, high-efficiency conjugation can be achieved for applications ranging from cellular imaging to advanced biophysical analysis. The strong photophysical characteristics of this compound ensure bright and stable signals, making it an excellent choice for demanding fluorescence-based assays.

References

- 1. aatbio.com [aatbio.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. leica-microsystems.com [leica-microsystems.com]

- 4. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.gentaur.com [cdn.gentaur.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. downloads.leica-microsystems.com [downloads.leica-microsystems.com]

- 9. spectra.arizona.edu [spectra.arizona.edu]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. leica-microsystems.com [leica-microsystems.com]

An In-depth Technical Guide to ATTO 610: Properties and Applications

This technical guide provides a comprehensive overview of the fluorescent dye ATTO 610, with a focus on its core photophysical properties for researchers, scientists, and professionals in drug development. This compound is a fluorescent label designed for life science applications, including the labeling of proteins, DNA, and RNA.[1][2][3][4] It is characterized by its strong absorption, high fluorescence quantum yield, and significant photostability.[1][2][3][4]

Core Photophysical and Chemical Properties

This compound is a cationic dye that carries a net positive charge of +1 after being coupled to a substrate.[1][2] It is moderately hydrophilic and soluble in polar solvents such as acetonitrile, dimethylformamide (DMF), and dimethylsulfoxide (DMSO).[1][3] A key characteristic is its pH sensitivity; the dye is stable up to pH 8 but shows slow degradation at higher pH levels.[1][2][4]

The strong light absorption and high fluorescence make this compound a suitable candidate for high-sensitivity detection, including single-molecule studies.[1][3]

Quantitative Data Summary

The optical properties of the carboxy derivative of this compound have been determined in aqueous solutions, such as phosphate-buffered saline (PBS) at pH 7.4.[1][2] The key quantitative data are summarized in the table below for easy reference.

| Property | Value | Notes |

| Molar Extinction Coefficient (εmax) | 1.5 x 105 M-1 cm-1 | At the absorption maximum.[1][2][3][5] |

| Absorption Maximum (λabs) | 616 nm | In PBS, pH 7.4.[1][2][5] |

| Emission Maximum (λfl) | 633 nm | In PBS, pH 7.4.[1][2][5] |

| Fluorescence Quantum Yield (ηfl) | 70 % | [1][2] |

| Fluorescence Lifetime (τfl) | 3.2 ns | [1][2] |

| Correction Factor (CF260) | 0.03 | For determination of dye-DNA conjugate labeling.[1][2][6] |

| Correction Factor (CF280) | 0.06 | For determination of dye-protein conjugate labeling.[1][2][6] |

Experimental Protocols

1. General Protocol for Determining Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the substance.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (carboxy derivative) of a precisely known concentration in a suitable solvent (e.g., DMSO or PBS, pH 7.4). This requires accurate weighing of the dye.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to create several solutions of decreasing, known concentrations.

-

Spectrophotometer Measurement:

-

Use a calibrated spectrophotometer to measure the absorbance of each dilution at the absorption maximum of this compound (~616 nm).

-

Use the same solvent as a blank to zero the spectrophotometer before measurements.

-

-

Data Analysis:

-

Plot the measured absorbance (A) on the y-axis against the molar concentration (c) on the x-axis.

-

The resulting plot should be a straight line passing through the origin, confirming the Beer-Lambert law holds in this concentration range.

-

The molar extinction coefficient (ε) is calculated from the slope of this line (slope = εb). With a path length (b) of 1 cm, the slope is equal to ε.

-

2. General Protocol for Biomolecule Labeling

This compound is available in several reactive forms, such as NHS-ester for labeling primary amines and maleimide (B117702) for labeling sulfhydryl groups.[1][3]

NHS-Ester Labeling of Proteins:

-

Dissolve the protein to be labeled in a suitable buffer (e.g., phosphate (B84403) or bicarbonate buffer) at a pH between 7 and 8.

-

Prepare a fresh stock solution of this compound NHS-ester in anhydrous DMSO or DMF immediately before use.[1][3]

-

Add the reactive dye solution to the protein solution. The molar ratio of dye to protein may need to be optimized but typically ranges from 5:1 to 20:1.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Separate the labeled protein conjugate from the unreacted free dye using size-exclusion chromatography (e.g., a Sephadex column) or dialysis.

References

- 1. downloads.leica-microsystems.com [downloads.leica-microsystems.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. leica-microsystems.com [leica-microsystems.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Fluorescent Labels | Products | Leica Microsystems [leica-microsystems.com]

- 6. leica-microsystems.com [leica-microsystems.com]

ATTO 610: A Technical Guide to pH Sensitivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 610 is a fluorescent dye belonging to the ATTO family of labels, known for their high fluorescence quantum yields and photostability.[1][2][3] As a cationic dye, it is frequently used for labeling biomolecules such as DNA, RNA, and proteins in various life science applications.[1] A critical characteristic of this compound for its application in biological and pharmaceutical research is its sensitivity to and stability in different pH environments. This technical guide provides a comprehensive overview of the known pH-dependent characteristics of this compound, outlines detailed experimental protocols for its characterization, and presents visual workflows to aid in experimental design.

Core Properties of this compound

This compound is characterized by its strong absorption and high fluorescence quantum yield, making it a bright and sensitive fluorescent marker.[1][2][3] Its photostability is another key feature, allowing for robust performance in imaging applications.[1][4][3]

| Property | Value | Source |

| Excitation Maximum (λabs) | ~616 nm | [2] |

| Emission Maximum (λfl) | ~633 nm | |

| Molar Extinction Coefficient (εmax) | ~1.5 x 105 M-1cm-1 | |

| Fluorescence Quantum Yield (ηfl) | ~70% | [2] |

| Fluorescence Lifetime (τfl) | ~3.2 ns | [2] |

pH Sensitivity and Stability

Multiple sources from the manufacturer and suppliers consistently report that this compound is a pH-sensitive fluorescent dye.

pH Stability

The stability of this compound is pH-dependent. The dye is reported to be practically stable in solutions with a pH up to 8.0 or 8.5.[1][2][3][5] Above this pH range, this compound begins to slowly degrade.[1][4][3][5] This degradation at higher pH is an important consideration for experimental design, particularly in labeling reactions and long-term storage of labeled conjugates, which are often performed under basic conditions to ensure the reactivity of amine groups.

| pH Range | Stability | Source |

| Acidic to Neutral | Stable | [6] |

| Up to pH 8.0-8.5 | Practically Stable | [1][2][3][5] |

| Above pH 8.0-8.5 | Slow Degradation | [1][4][3][5] |

Note: Quantitative data detailing the rate of degradation or the change in fluorescence intensity as a function of pH is not publicly available in the reviewed literature and product datasheets. Researchers are advised to empirically determine the dye's performance under their specific experimental conditions.

Experimental Protocols

The following are detailed, generalized protocols for characterizing the pH sensitivity and stability of fluorescent dyes like this compound. These protocols are based on standard fluorometric techniques.

Protocol 1: Determination of Fluorescence Intensity vs. pH

This experiment aims to quantify the relationship between pH and the fluorescence intensity of this compound.

Materials:

-

This compound (carboxy, NHS-ester, or other appropriate derivative)

-

A series of buffers covering a wide pH range (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10, carbonate-bicarbonate for pH 10-11)

-

Spectrophotometer

-

Spectrofluorometer

-

pH meter

-

High-purity water and appropriate solvents (e.g., DMSO for stock solution)

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO. Store protected from light at -20°C.

-

Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution in the different pH buffers to a final concentration that yields an absorbance of approximately 0.1 at the excitation maximum (around 616 nm) to minimize inner filter effects.

-

Absorbance Measurement: For each working solution, measure the absorbance spectrum using a spectrophotometer to confirm the concentration and to check for any pH-dependent shifts in the absorption spectrum.

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the absorption maximum of this compound (~616 nm).

-

Record the fluorescence emission spectrum for each pH-buffered solution.

-

The integrated fluorescence intensity or the intensity at the emission maximum (~633 nm) is recorded for each sample.

-

-

Data Analysis: Plot the fluorescence intensity as a function of pH. This will generate a pH-fluorescence profile for this compound.

Protocol 2: Assessment of Chemical Stability at High pH

This protocol is designed to evaluate the rate of degradation of this compound in alkaline conditions.

Materials:

-

This compound

-

High pH buffer (e.g., pH 9, 10, 11)

-

Neutral pH buffer (as a control)

-

Spectrofluorometer with a time-course measurement capability

-

Cuvettes

Methodology:

-

Sample Preparation: Prepare a solution of this compound in the high pH buffer and another in the neutral pH buffer. The concentration should be suitable for fluorescence measurements.

-

Time-Course Fluorescence Measurement:

-

Place the cuvette with the high pH sample in the spectrofluorometer.

-

Set the excitation and emission wavelengths to the maxima for this compound.

-

Record the fluorescence intensity at regular intervals over an extended period (e.g., several hours).

-

Repeat the measurement for the neutral pH control sample.

-

-

Data Analysis: Plot the fluorescence intensity as a function of time for both the high pH and neutral pH samples. The rate of fluorescence decay in the high pH solution will provide an indication of the dye's degradation kinetics under alkaline conditions.

Protocol 3: Photostability Assessment at Different pH Values

This experiment evaluates how pH affects the photostability of this compound.

Materials:

-

This compound

-

Buffers of different pH values (e.g., acidic, neutral, and basic)

-

Spectrofluorometer with a high-intensity light source or a confocal microscope

-

Cuvettes or microscope slides

Methodology:

-

Sample Preparation: Prepare solutions of this compound in buffers of different pH values.

-

Photobleaching:

-

Expose each sample to continuous, high-intensity excitation light.

-

Record the fluorescence intensity over time.

-

-

Data Analysis:

-

Plot the normalized fluorescence intensity as a function of exposure time for each pH.

-

Calculate the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) for each condition.

-

Compare the photobleaching rates at different pH values.

-

Conclusion

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. downloads.leica-microsystems.com [downloads.leica-microsystems.com]

- 3. This compound carboxy, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | Products | Leica Microsystems [leica-microsystems.com]

- 6. leica-microsystems.com [leica-microsystems.com]

Methodological & Application

Application Note: ATTO 610 NHS Ester for Antibody Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the covalent labeling of antibodies with ATTO 610 NHS ester. N-Hydroxysuccinimide (NHS) esters are widely used for protein labeling due to their high reactivity and specificity towards primary amino groups, such as the side chain of lysine (B10760008) residues.[][2] This process forms a stable amide bond, covalently attaching the fluorescent dye to the antibody.[] this compound is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and significant photostability.[3][4][5] This protocol will cover the necessary reagents, a step-by-step procedure for antibody labeling, and the methodology for determining the degree of labeling (DOL).[3][6]

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of a primary amine from the antibody on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[]

Materials and Reagents

This compound NHS Ester Properties

| Property | Value | Reference |

| Molecular Weight | 588.05 g/mol | [5][7] |

| Excitation Maximum (λabs) | 616 nm | [3][5][8] |

| Emission Maximum (λfl) | 633 nm | [3][5][8] |

| Molar Extinction Coefficient (εmax) | 1.5 x 10⁵ M⁻¹cm⁻¹ | [3][4][5] |

| Correction Factor (CF₂₈₀) | 0.06 | [3][5] |

Required Materials

-

Antibody to be labeled (in an amine-free buffer)

-

This compound NHS ester

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Purification Column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS)

Experimental Protocol

This protocol is a general guideline. The optimal conditions may need to be determined experimentally for each specific antibody.

Antibody Preparation

-

The antibody solution must be free of amine-containing substances like Tris or glycine.[3] If necessary, dialyze the antibody against 10-20 mM PBS.

-

Dissolve the antibody in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2 mg/mL.[3] Protein concentrations below 2 mg/mL can decrease labeling efficiency.[3]

This compound NHS Ester Solution Preparation

-

Immediately before use, dissolve the this compound NHS ester in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL.[3][4]

Labeling Reaction

-

For optimal labeling, a molar excess of the dye is required. A starting point is a 2-fold molar excess of this compound NHS ester to the antibody.[3] The optimal ratio may vary and should be determined empirically.

-

Add the calculated volume of the this compound NHS ester solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2]

Purification of the Labeled Antibody

-

Unreacted dye must be removed from the labeled antibody.[6] This is typically achieved using a gel filtration column, such as Sephadex G-25.[6]

-

Equilibrate the column with PBS.

-

Apply the reaction mixture to the column and elute with PBS.

-

The first colored fraction to elute is the labeled antibody. A second, slower-moving colored band corresponds to the free dye.

Data Analysis: Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to a single antibody molecule.[9] For antibodies, the optimal DOL is typically between 2 and 10.[10][11]

Spectrophotometric Measurement

-

Measure the absorbance of the purified labeled antibody at 280 nm (A₂₈₀) and 616 nm (A₆₁₆). If the absorbance is greater than 2, dilute the sample and account for the dilution factor.[12]

Calculation

The concentration of the antibody and the dye can be calculated using the Beer-Lambert law.

a. Calculate the concentration of the dye:

-

Cdye = A₆₁₆ / εdye

-

Where:

-

Cdye is the molar concentration of the dye.

-

A₆₁₆ is the absorbance at 616 nm.

-

εdye is the molar extinction coefficient of this compound (150,000 M⁻¹cm⁻¹).

-

-

b. Calculate the concentration of the antibody:

-

Cantibody = (A₂₈₀ - (A₆₁₆ × CF₂₈₀)) / εantibody

-

Where:

-

Cantibody is the molar concentration of the antibody.

-

A₂₈₀ is the absorbance at 280 nm.

-

A₆₁₆ is the absorbance at 616 nm.

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.06 for this compound).[3][5]

-

εantibody is the molar extinction coefficient of the antibody (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

-

-

c. Calculate the Degree of Labeling (DOL):

-

DOL = Cdye / Cantibody

Storage

Store the this compound NHS ester at -20°C, protected from light and moisture.[3][4] The labeled antibody conjugate should also be stored at 4°C or -20°C, protected from light.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low DOL | - Antibody concentration is too low.- Presence of amine-containing buffers.- Hydrolysis of NHS ester. | - Increase antibody concentration to at least 2 mg/mL.- Dialyze antibody against an amine-free buffer.- Prepare the dye solution immediately before use with anhydrous solvent. |

| High DOL | - Molar excess of dye is too high. | - Reduce the molar ratio of dye to antibody in the reaction. |

| Precipitation of antibody | - High concentration of organic solvent from the dye solution. | - Ensure the volume of the dye solution added is minimal, typically less than 10% of the total reaction volume. |

References

- 2. NHS ester protocol for labeling proteins [abberior.rocks]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. downloads.leica-microsystems.com [downloads.leica-microsystems.com]

- 6. spectra.arizona.edu [spectra.arizona.edu]

- 7. This compound-NHS ester BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Degree of labeling (DOL) step by step [abberior.rocks]

- 10. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

Application Notes and Protocols for Protein Conjugation Using ATTO 610 Maleimide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful conjugation of proteins with ATTO 610 maleimide (B117702), a high-performance fluorescent dye. These guidelines are intended to assist researchers in the life sciences, including those in drug development, in achieving efficient and reproducible labeling of proteins for various downstream applications.

Introduction to this compound Maleimide

This compound is a fluorescent label belonging to a new generation of dyes developed for life science applications.[1][2] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3] The maleimide functional group of this compound allows for its specific covalent attachment to sulfhydryl (thiol) groups, which are primarily found in the cysteine residues of proteins.[1][2] This specific reactivity makes this compound maleimide an ideal tool for labeling proteins at defined sites. Labeled proteins can be utilized in a variety of applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.[1][2]

Properties of this compound Maleimide

A summary of the key properties of this compound is presented in the table below. This information is crucial for designing experiments and calculating labeling parameters.

| Property | Value | Reference |

| Excitation Maximum (λabs) | 615 nm | [1] |

| Emission Maximum (λfl) | 634 nm | [1] |

| Molar Extinction Coefficient (εmax) | 1.5 x 105 M-1 cm-1 | [1][3] |

| Fluorescence Quantum Yield (ηfl) | 70% | [1][3] |

| Fluorescence Lifetime (τfl) | 3.2 ns | [1][3] |

| Molecular Weight (MW) | 613.10 g/mol | [4] |

| Correction Factor at 280 nm (CF280) | 0.05 | [1] |

| Solubility | Soluble in polar organic solvents (DMF, DMSO) | [1] |

| Reactive Group | Maleimide | [1][2] |

| Target Functional Group | Sulfhydryl (Thiol) groups (e.g., in cysteine residues) | [1][2] |

Experimental Workflow for Protein Conjugation

The overall workflow for labeling a protein with this compound maleimide involves several key steps, from preparation of the protein and dye to the final purification of the conjugate.

Caption: Workflow for protein conjugation with this compound maleimide.

Detailed Experimental Protocols

Materials and Reagents

-

Protein of interest

-

This compound maleimide

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[1]

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.5[5]

-

Reducing agent (optional, e.g., Tris(2-carboxyethyl)phosphine, TCEP)[6][7]

-

Gel filtration column (e.g., Sephadex G-25)[5]

-

Spectrophotometer

Protocol for Protein Conjugation

This protocol is a general guideline and may require optimization for specific proteins.

Step 1: Preparation of Protein Solution

-

Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL.[7] The buffer should be free of thiols and maintained at a pH between 7.0 and 7.5 for optimal maleimide reactivity.[5][6] Suitable buffers include PBS, Tris, or HEPES.[6][7]

-

If the protein solution contains substances that can interfere with the labeling reaction (e.g., other thiol-containing molecules), purify the protein by dialysis or buffer exchange into the reaction buffer.

Step 2: (Optional) Reduction of Disulfide Bonds

For proteins with internal disulfide bonds that are not essential for their activity, reduction can expose more free thiol groups for labeling.

-

Add a 10- to 100-fold molar excess of a reducing agent like TCEP to the protein solution.[6][7] TCEP is recommended as it does not need to be removed before adding the maleimide dye.[6]

-

Incubate the reaction mixture for 20-30 minutes at room temperature.[6]

-

To prevent the re-formation of disulfide bonds, it is advisable to perform the reduction and subsequent labeling in a degassed buffer or under an inert atmosphere (e.g., nitrogen or argon).[6][7]

Step 3: Preparation of this compound Maleimide Stock Solution

-

Allow the vial of this compound maleimide to equilibrate to room temperature before opening to prevent moisture condensation.[1][2]

-

Prepare a stock solution of the dye immediately before use by dissolving it in anhydrous, amine-free DMF or DMSO to a concentration of 1-10 mg/mL.[7]

Step 4: Conjugation Reaction

-

Add the this compound maleimide stock solution to the protein solution. The recommended molar ratio of dye to protein is typically between 10:1 and 20:1, but this should be optimized for each specific protein and desired degree of labeling.[6][8]

-

Gently mix the reaction solution and protect it from light.

-

Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.[6]

Step 5: Purification of the Conjugate

-

Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25).[5]

-

Equilibrate the column with a suitable storage buffer (e.g., PBS).

-

Apply the reaction mixture to the column and collect the fractions. The first colored band to elute is typically the protein-dye conjugate.[5] A slower-moving colored band corresponds to the free dye.[5]

-

Other purification methods such as dialysis, HPLC, or FPLC can also be used.[6][8]

Step 6: Characterization of the Conjugate (Determination of Degree of Labeling)

The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined by absorption spectroscopy.

-

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the excitation maximum of this compound (615 nm, A615).

-

Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = A615 / (εdye x l) where εdye is the molar extinction coefficient of this compound at 615 nm (150,000 M-1cm-1) and l is the path length of the cuvette in cm.

-

Calculate the concentration of the protein. The absorbance of the dye at 280 nm needs to be accounted for. The corrected protein absorbance is: Aprotein = A280 - (A615 x CF280) where CF280 is the correction factor for this compound at 280 nm (0.05). [Protein] (M) = Aprotein / (εprotein x l) where εprotein is the molar extinction coefficient of the protein at 280 nm.

-

The Degree of Labeling (DOL) is the molar ratio of the dye to the protein: DOL = [Dye] / [Protein]

Storage of Conjugated Proteins

For optimal stability, it is recommended to use the purified conjugate immediately.[6] If storage is necessary, the following conditions are suggested:

-

Short-term storage (up to one week): Store at 2-8°C, protected from light.[6][8]

-

Long-term storage (up to one year): Add a stabilizer such as 5-10 mg/mL BSA and a microbial inhibitor like 0.01-0.03% sodium azide.[6][8] Alternatively, add 50% glycerol (B35011) and store at -20°C.[6][8] Always protect the conjugate from light.[5]